2-Phenylbenzofuran
Overview
Description
2-Phenylbenzofuran is a compound that has garnered interest due to its presence in various natural products and potential applications in medicinal chemistry. The studies provided explore different synthetic routes and modifications of the benzofuran moiety, aiming to enhance the compound's utility in various chemical and biological contexts.
Synthesis Analysis
Several synthetic methods for 2-phenylbenzofuran derivatives have been reported. One approach involves sequential C-H functionalization reactions, utilizing rhodium-catalyzed enantioselective intermolecular C-H insertion followed by palladium-catalyzed C-H activation and C-O cyclization . Another method describes a two-step synthesis based on selective cross McMurry couplings and oxidative cyclization . Additionally, a synthesis route via acylation and [3,3]-sigmatropic rearrangement of oxime ethers has been developed, which is particularly efficient for synthesizing 2-arylbenzofurans without the need for protecting phenolic hydroxyl groups . A one-pot cascade method starting from aryl halides and 2-halophenols has also been established, involving Sonogashira coupling and cyclization . Moreover, a convenient one-pot synthesis under microwave conditions has been developed for 2-arylbenzofuran-3-carboxylic acids, employing Cu-catalyzed hydroxylation and aerobic oxidative cycloetherification .
Molecular Structure Analysis
The molecular structure of 2-phenylbenzofuran derivatives can be manipulated through various synthetic strategies. For instance, the palladium-catalyzed cycloisomerization of 2-(cyanomethyl)phenyl esters leads to 3-acyl-2-aminobenzofuran derivatives, which serve as building blocks for further chemical elaboration . The Pd-catalyzed synthesis of trans-dihydrobenzofurans from o-aminophenols demonstrates the ability to control the stereochemistry of the resulting compounds .
Chemical Reactions Analysis
The chemical reactivity of 2-phenylbenzofuran derivatives allows for further functionalization. For example, a two-step synthesis involving cross-pinacoltype coupling and acid-promoted cyclization has been applied to the synthesis of natural products containing the 2-arylbenzofuran core . Additionally, double functionalization of 2-amino-2′-hydroxy-1,1′-biaryls has been achieved, leading to the synthesis of 4-nitro-dibenzofurans and benzofuro-indoles, showcasing the versatility of these compounds in creating diverse chemical structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-phenylbenzofuran derivatives are influenced by their substituents and structural modifications. The introduction of various functional groups, such as halogens, hydroxyl, cyano, nitro, and amino groups, can significantly alter the properties of these compounds, as
Scientific Research Applications
Cholinesterase Inhibitory Activity
2-Phenylbenzofuran derivatives have been evaluated for their potential as cholinesterase inhibitors. A study by Fais et al. (2019) synthesized hydroxylated 2-phenylbenzofuran derivatives, finding improved inhibitory activity against the enzyme cholinesterase, particularly with the introduction of hydroxyl groups and halogen at specific positions. Docking studies suggested conserved ligand-binding residues and the importance of catalytic site residues in enzyme inhibition (Fais et al., 2019).
Antifungal Activity
2-Phenylbenzofurans have demonstrated notable antifungal properties. Chamberlain and Carter (1980) synthesized various 2-phenylbenzofurans and found high antifungal activity in compounds containing a hydroxy group. The study discussed the potential mechanisms by which these substitutions confer fungitoxicity (Chamberlain & Carter, 1980).
Antidiabetic and Anti-Amyloid Properties
Delogu et al. (2020) investigated hydroxylated 2-phenylbenzofurans for their inhibitory activity against α-glucosidase and the formation of islet amyloid polypeptide, both relevant in diabetes mellitus. The compounds showed significant activity against α-glucosidase, with one compound being notably more active than the reference drug acarbose. Additionally, effective inhibition of amyloid fibril formation was observed, suggesting a role in modulating diabetes-related disorders (Delogu et al., 2020).
Antiprotozoal Activity
Bakunov et al. (2008) synthesized cationic 2-phenylbenzofurans and evaluated their antiprotozoal properties against various pathogens. They found that several derivatives exhibited activities comparable to or greater than conventional antiprotozoal drugs, highlighting the potential of 2-phenylbenzofurans in treating protozoal infections (Bakunov et al., 2008).
Nonlinear Optical Properties
Benhalima et al. (2022) conducted a Density Functional Theory study on 2-Phenylbenzofuran derivatives to understand their nonlinear optical (NLO) properties. The study suggested that these compounds possess remarkable NLO properties, making them potential candidates for applications in photonics and optoelectronics (Benhalima et al., 2022).
Cytotoxic Activities
Yang et al. (2012) synthesized novel hybrid compounds between 2-phenylbenzofuran and imidazole and evaluated their cytotoxic activities against human tumor cell lines. They found that certain substitutions were vital for modulating cytotoxic activity, with one compound exhibiting significant activity against liver carcinoma (Yang et al., 2012).
Antioxidant Properties
Chen et al. (2008) isolated 2-phenylbenzofurans from Lespedeza virgata and demonstrated their strong antioxidant capacity. These compounds showed potent inhibition toward lipid peroxidation, suggesting their use in managing oxidative stress-related disorders (Chen et al., 2008).
Future Directions
2-Phenylbenzofuran and its derivatives have shown promise in various areas of research. For instance, they have been studied for their potential as selective butyrylcholinesterase inhibitors for Alzheimer’s disease . They have also been investigated for their potential as antidiabetic drugs . These studies suggest that 2-Phenylbenzofuran and its derivatives could have significant therapeutic potential in the future .
properties
IUPAC Name |
2-phenyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMZLDUBSSPQIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393243 | |
Record name | 2-phenylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbenzofuran | |
CAS RN |
1839-72-1 | |
Record name | 2-phenylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYL-BENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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